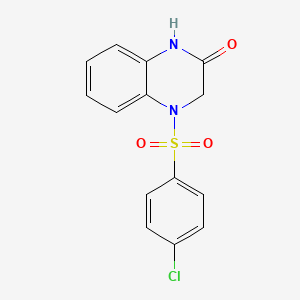

Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

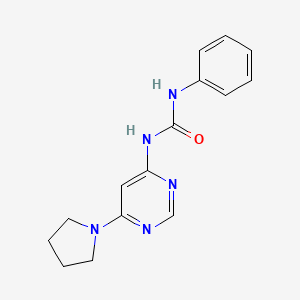

Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate is a compound that falls within the broader class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicine and agriculture. The presence of a fluorine atom on the phenyl ring and a carboxylate group on the quinoline moiety suggests that this compound could exhibit unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of fluorine-substituted quinoline derivatives is described, where the introduction of fluorinated groups at specific positions on the quinoline ring is achieved through a scalable synthetic process . Similarly, the synthesis of quinoline-2-carboxylate derivatives is reported, which involves the condensation of amino phenyl glyoxylic acid with benzoyle asetanilides . These methods highlight the versatility in synthesizing quinoline derivatives with different substituents, which could be applied to the synthesis of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated for phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate . Density functional theory (DFT) calculations can also provide insights into the molecular orbital energies and the electronic structure of these compounds. Such studies are crucial for understanding the reactivity and potential interactions of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, which can be used to further modify their structure and enhance their biological activities. For example, the synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents involves the introduction of substituents on the quinoxaline nucleus, which significantly affects their in vitro activity . This suggests that similar strategies could be employed to modify the chemical structure of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be characterized using various spectroscopic techniques, such as FT-IR, FT-Raman, and NMR . These techniques provide valuable information about the functional groups present in the molecule and their interactions. Additionally, the optoelectronic properties of these compounds can be investigated through molecular dynamics simulations and DFT calculations, which can predict their behavior in different environments and their potential as materials for electronic applications .

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-(4-fluorophenyl)quinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPCIFSCLMVANF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2552808.png)

![5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552810.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552812.png)

![2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2552813.png)

![3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2552814.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2552818.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2552828.png)